5-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
5-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine typically involves the bromination of 7-methyl-1H-pyrrolo[2,3-c]pyridine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts are typically used in Suzuki or Heck coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes.
Biological Studies: The compound is studied for its potential biological activities, including anti-cancer properties.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 5-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is not fully understood. it is believed to interact with specific molecular targets such as kinase enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine
- 7-Azaindole
- 5-Bromo-7-azaindole
Uniqueness
5-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C8H7BrN2 |
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Molecular Weight |
211.06 g/mol |
IUPAC Name |
5-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C8H7BrN2/c1-5-8-6(2-3-10-8)4-7(9)11-5/h2-4,10H,1H3 |
InChI Key |
ISQVBZPFVIQRQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=N1)Br)C=CN2 |
Origin of Product |
United States |
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